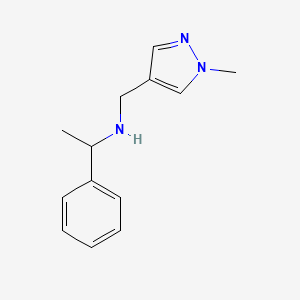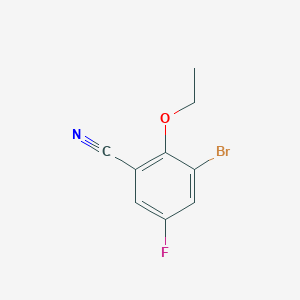![molecular formula C11H13Br B13911043 [(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
[(Z)-5-bromopent-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-5-bromopent-1-enyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-5-bromopent-1-enyl group. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-5-bromopent-1-enyl]benzene typically involves the bromination of pent-1-ene followed by a coupling reaction with benzene. One common method is to first prepare (Z)-5-bromopent-1-ene through the bromination of pent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting (Z)-5-bromopent-1-ene is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-5-bromopent-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: [(Z)-5-pent-1-enyl]benzene.
Substitution: [(Z)-5-hydroxypent-1-enyl]benzene or [(Z)-5-cyanopent-1-enyl]benzene.
Aplicaciones Científicas De Investigación
[(Z)-5-bromopent-1-enyl]benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Z)-5-bromopent-1-enyl]benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparación Con Compuestos Similares
[(Z)-5-bromopent-1-enyl]benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
[(Z)-5-chloropent-1-enyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(Z)-5-iodopent-1-enyl]benzene: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-5-bromopent-1-enyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[(Z)-5-bromopent-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5- |
Clave InChI |
TZRQBRODRXBKDJ-UITAMQMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\CCCBr |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)







![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)




